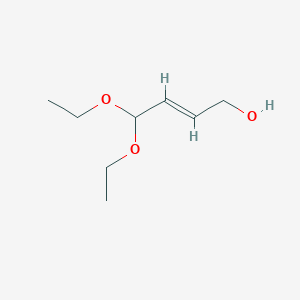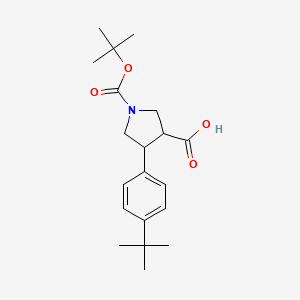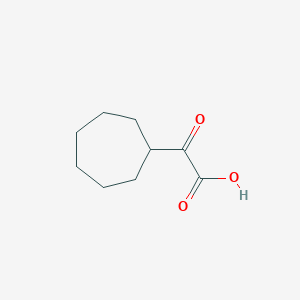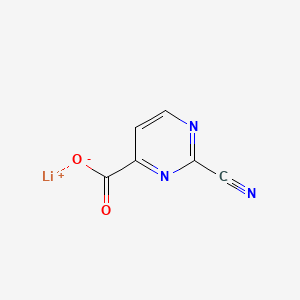
Lithium(1+) 2-cyanopyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by its unique structure, which includes a lithium ion coordinated to a 2-cyanopyrimidine-4-carboxylate ligand.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-cyanopyrimidine-4-carboxylate typically involves the reaction of lithium hydroxide with 2-cyanopyrimidine-4-carboxylic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to ensure consistent product quality.
化学反応の分析
Types of Reactions
Lithium(1+) 2-cyanopyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopyrimidine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines .
科学的研究の応用
Chemistry: It can be used as a ligand in coordination chemistry and catalysis.
Biology: The compound may have potential as a biochemical probe due to its unique structure.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
類似化合物との比較
Similar Compounds
Lithium(1+) 4-cyanopyrimidine-2-carboxylate: This compound has a similar structure but differs in the position of the cyanopyrimidine moiety.
Lithium di-2-pyrimidinylamide:
Uniqueness
Lithium(1+) 2-cyanopyrimidine-4-carboxylate is unique due to its specific structural configuration, which may confer distinct chemical and physical properties compared to similar compounds. This uniqueness makes it a valuable subject of study in various scientific fields.
特性
分子式 |
C6H2LiN3O2 |
|---|---|
分子量 |
155.1 g/mol |
IUPAC名 |
lithium;2-cyanopyrimidine-4-carboxylate |
InChI |
InChI=1S/C6H3N3O2.Li/c7-3-5-8-2-1-4(9-5)6(10)11;/h1-2H,(H,10,11);/q;+1/p-1 |
InChIキー |
PWIGLCLDMZURFK-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1=CN=C(N=C1C(=O)[O-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



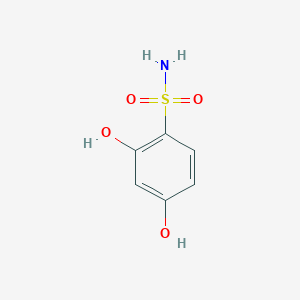
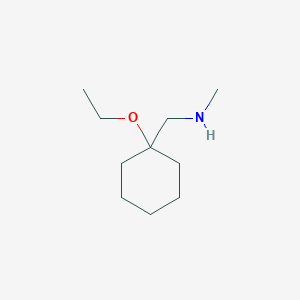
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13617744.png)

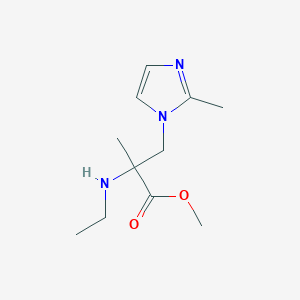
amine](/img/structure/B13617753.png)

